molecular formula C19H17NO4 B8044777 (9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate

(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate

Cat. No.: B8044777
M. Wt: 323.3 g/mol
InChI Key: UTHZTGJPRFPRON-LBPRGKRZSA-N
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Description

(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate is a complex organic compound that belongs to the class of fluorenylmethyl esters. This compound is characterized by its unique structure, which includes a fluorenyl group attached to an oxazolidine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of fluorenylmethyl chloroformate with an appropriate oxazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is then purified using chromatographic techniques to obtain the desired product in high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The oxazolidine ring can be reduced to form corresponding amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Scientific Research Applications

(9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxazolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (9H-Fluoren-9-yl)methyl (2-hydroxyethyl) (methyl)carbamate
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene

Uniqueness

Compared to similar compounds, (9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate stands out due to its unique combination of a fluorenyl group and an oxazolidine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (4S)-4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-18(21)24-11-20(12)19(22)23-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHZTGJPRFPRON-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)OCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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